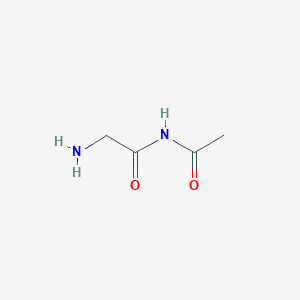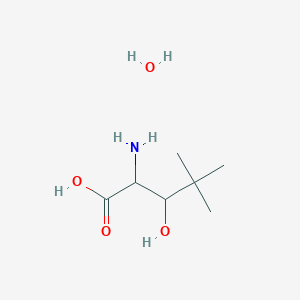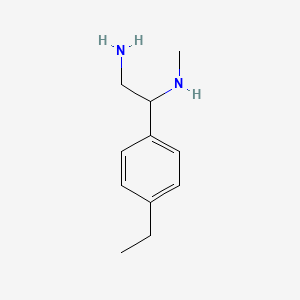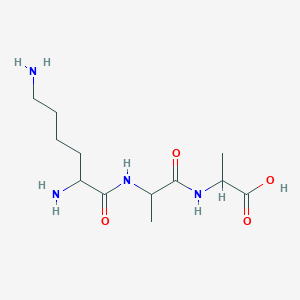
Cyclopropanemethanamine, N-butyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanemethanamine, N-butyl- is an organic compound that belongs to the class of cyclopropylamines It features a cyclopropane ring attached to a methanamine group, which is further substituted with a butyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanemethanamine, N-butyl- typically involves the reaction of cyclopropylcarbinol with butylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures and pressures. The reaction can be represented as follows: [ \text{Cyclopropylcarbinol} + \text{Butylamine} \rightarrow \text{Cyclopropanemethanamine, N-butyl-} ]
Industrial Production Methods
In an industrial setting, the production of Cyclopropanemethanamine, N-butyl- may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as mixing, heating, and purification to isolate the desired product. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Cyclopropanemethanamine, N-butyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides or nitriles, while reduction can produce primary amines or hydrocarbons .
科学研究应用
Cyclopropanemethanamine, N-butyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclopropanemethanamine, N-butyl- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Cyclopropanemethanamine, α-butyl-N,N-diethyl-
- Cyclopropanemethanamine, α-butyl-N,N-dimethyl-
Uniqueness
Cyclopropanemethanamine, N-butyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
属性
CAS 编号 |
26389-67-3 |
|---|---|
分子式 |
C8H17N |
分子量 |
127.23 g/mol |
IUPAC 名称 |
N-(cyclopropylmethyl)butan-1-amine |
InChI |
InChI=1S/C8H17N/c1-2-3-6-9-7-8-4-5-8/h8-9H,2-7H2,1H3 |
InChI 键 |
GRTKZYQLXGBEGA-UHFFFAOYSA-N |
规范 SMILES |
CCCCNCC1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![17-[5-(3,3-Dimethyloxiran-2-yl)-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12106452.png)
![7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B12106455.png)



![Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI)](/img/structure/B12106494.png)


![[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid](/img/structure/B12106504.png)


![N-(2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12106512.png)


